

# Determining Nitric Acid Concentration: A Guide to Analytical Techniques

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

|                |             |
|----------------|-------------|
| Compound Name: | Nitric acid |
| Cat. No.:      | B089290     |

[Get Quote](#)

## Introduction

Accurate determination of **nitric acid** ( $\text{HNO}_3$ ) concentration is crucial across various scientific and industrial fields, including pharmaceutical development, environmental monitoring, and materials science.<sup>[1][2]</sup> **Nitric acid**'s role as a strong acid and powerful oxidizing agent necessitates precise quantification for process control, quality assurance, and research applications. This document provides detailed application notes and experimental protocols for several key analytical techniques used to measure **nitric acid** concentration, tailored for researchers, scientists, and drug development professionals.

## Acid-Base Titration

Acid-base titration is a classical and widely used method for determining the concentration of a **nitric acid** solution by neutralizing it with a standard solution of a strong base, typically sodium hydroxide (NaOH).<sup>[3]</sup> This technique is particularly effective for solutions with high concentrations of **nitric acid**.<sup>[2]</sup>

## Application Note

This method offers a straightforward and cost-effective way to determine the total acidity of a sample. The endpoint of the titration, where the acid has been completely neutralized by the base, can be detected using a colorimetric indicator or by monitoring the pH change with a potentiometric sensor. While simple and accurate for pure **nitric acid** solutions, the presence of

other acidic or basic compounds can interfere with the measurement, leading to erroneously high results.<sup>[4]</sup>

## Experimental Protocol

Objective: To determine the concentration of a **nitric acid** solution by titration with a standardized sodium hydroxide solution.

Materials:

- **Nitric acid** solution (sample of unknown concentration)
- Standardized sodium hydroxide (NaOH) solution (e.g., 1.0 N)
- Phenolphthalein indicator solution
- Deionized water
- 250 mL Erlenmeyer flask
- 50 mL burette (Class A)
- Pipette and pipette bulb
- Magnetic stirrer and stir bar (optional)

Procedure:

- Sample Preparation: Accurately pipette a known volume of the **nitric acid** sample into a 250 mL Erlenmeyer flask. The sample volume should be chosen to require a titrant volume that is a significant portion of the burette's capacity for better accuracy. Dilute the sample with approximately 50 mL of deionized water.
- Indicator Addition: Add 2-3 drops of phenolphthalein indicator to the diluted **nitric acid** solution. The solution should remain colorless.
- Titration Setup: Rinse the burette with a small amount of the standardized NaOH solution and then fill it, ensuring no air bubbles are present in the tip. Record the initial volume of the

NaOH solution in the burette to the nearest 0.01 mL.

- Titration: Slowly add the NaOH solution from the burette to the Erlenmeyer flask while continuously swirling the flask (or using a magnetic stirrer). As the endpoint is approached, the pink color will persist for longer periods.
- Endpoint Determination: The endpoint is reached when the addition of a single drop of the NaOH solution causes a faint but permanent pink color to appear in the solution.
- Record Volume: Record the final volume of the NaOH solution in the burette to the nearest 0.01 mL.
- Calculation: Calculate the concentration of the **nitric acid** solution using the following formula:

Molarity of  $\text{HNO}_3$  =  $(\text{Molarity of NaOH} \times \text{Volume of NaOH used}) / \text{Volume of HNO}_3 \text{ sample}$

- Replicates: Perform the titration at least three times and calculate the average concentration.

## Ion Chromatography (IC)

Ion chromatography is a powerful and widely used technique for the analysis of anions, including the nitrate ion ( $\text{NO}_3^-$ ) from dissociated **nitric acid**.<sup>[3]</sup> It is particularly suitable for determining low concentrations of nitrate and for analyzing samples containing multiple anions.

## Application Note

IC separates ions based on their interaction with a stationary phase (ion-exchange resin) and a mobile phase (eluent). After separation, the ions are detected, typically by a conductivity detector. This method is highly sensitive and selective, allowing for the simultaneous determination of various anions in a single run. For samples with high concentrations of **nitric acid**, a significant dilution is required before analysis.<sup>[5]</sup> The choice of eluent and column is critical to achieve good separation from other potentially interfering anions.<sup>[6]</sup>

## Experimental Protocol

Objective: To determine the nitrate concentration in a sample using ion chromatography with conductivity detection.

**Materials:**

- **Nitric acid** solution (sample)
- Deionized water (for dilution and eluent preparation)
- Nitrate standard solutions (for calibration)
- Eluent solution (e.g., a mixture of sodium carbonate and sodium bicarbonate)
- Ion chromatograph system equipped with:
  - Anion-exchange column (e.g., Metrosep A Supp 16)[6]
  - Suppressor device
  - Conductivity detector
- Autosampler or manual injector
- Syringe filters (0.45 µm)

**Procedure:**

- System Preparation: Set up the ion chromatograph according to the manufacturer's instructions. Equilibrate the column with the chosen eluent until a stable baseline is achieved.
- Sample Preparation: If the sample has a high **nitric acid** concentration, dilute it accurately with deionized water to bring the nitrate concentration within the linear range of the instrument.[5] For trace analysis in high-purity **nitric acid**, a dilution of 1:1000 may be necessary.[6] Filter the diluted sample through a 0.45 µm syringe filter to remove any particulate matter.
- Calibration: Prepare a series of nitrate standard solutions of known concentrations. Inject the standards into the ion chromatograph and record the peak areas. Construct a calibration curve by plotting the peak area versus the concentration of the nitrate standards.

- Sample Analysis: Inject the prepared sample into the ion chromatograph and record the chromatogram.
- Quantification: Identify the nitrate peak based on its retention time compared to the standards. Determine the peak area for the nitrate in the sample chromatogram.
- Calculation: Use the calibration curve to determine the concentration of nitrate in the injected sample. Account for the dilution factor to calculate the original concentration of **nitric acid** in the sample.

## UV-Vis Spectrophotometry

UV-Vis spectrophotometry can be used for the indirect determination of **nitric acid** concentration by measuring the absorbance of the nitrate ion. Nitrate ions absorb ultraviolet light at a specific wavelength, typically around 220 nm.<sup>[7]</sup>

## Application Note

This method is rapid and relatively simple, making it suitable for screening a large number of samples. However, its main limitation is the interference from other substances that also absorb UV light in the same region, such as dissolved organic matter.<sup>[7]</sup> To compensate for this, a second measurement is often taken at a wavelength where nitrate does not absorb (e.g., 275 nm), and this reading is used to correct the primary measurement.<sup>[8]</sup> The method is generally suitable for samples with low organic matter content.<sup>[8]</sup>

## Experimental Protocol

Objective: To determine the nitrate concentration in a sample using UV-Vis spectrophotometry.

Materials:

- **Nitric acid** solution (sample)
- Deionized water (for dilution and blank)
- Nitrate standard solutions
- 1 M Hydrochloric acid (HCl)

- UV-Vis spectrophotometer
- Quartz cuvettes

**Procedure:**

- **Instrument Setup:** Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions. Set the wavelengths to 220 nm and 275 nm.
- **Sample Preparation:** Filter the sample if it is turbid.<sup>[9]</sup> Accurately dilute the sample with deionized water to ensure the absorbance falls within the linear range of the instrument. To 50 mL of the diluted sample, add 1 mL of 1 M HCl and mix thoroughly.<sup>[8]</sup>
- **Calibration:** Prepare a series of nitrate standard solutions and treat them with HCl in the same manner as the samples.
- **Blank Measurement:** Fill a quartz cuvette with deionized water containing HCl and use it to zero the spectrophotometer at both 220 nm and 275 nm.
- **Standard Measurement:** Measure the absorbance of each standard solution at 220 nm and 275 nm. Calculate the corrected absorbance for each standard using the formula: Corrected Absorbance = Absorbance at 220 nm - (2 × Absorbance at 275 nm).<sup>[8]</sup>
- **Calibration Curve:** Plot the corrected absorbance of the standards against their known concentrations to create a calibration curve.
- **Sample Measurement:** Measure the absorbance of the prepared sample at 220 nm and 275 nm and calculate the corrected absorbance.
- **Calculation:** Use the calibration curve to determine the concentration of nitrate in the sample. Remember to account for the initial dilution factor.

## Electrochemical Methods (Ion-Selective Electrode)

Electrochemical sensors, particularly ion-selective electrodes (ISEs), provide a direct and rapid method for determining the concentration of nitrate ions in a solution.<sup>[10]</sup>

## Application Note

A nitrate ISE is a potentiometric sensor whose voltage response is proportional to the logarithm of the nitrate ion activity in the sample. This technique is fast, portable, and can be used for on-site measurements. However, the accuracy of ISEs can be affected by the presence of interfering ions, such as chloride and bromide.<sup>[5]</sup> To mitigate these interferences and to maintain a constant ionic strength, an Ionic Strength Adjustor (ISA) solution is typically added to both the standards and the samples before measurement.<sup>[1]</sup>

## Experimental Protocol

Objective: To determine the nitrate concentration in a sample using a nitrate ion-selective electrode.

Materials:

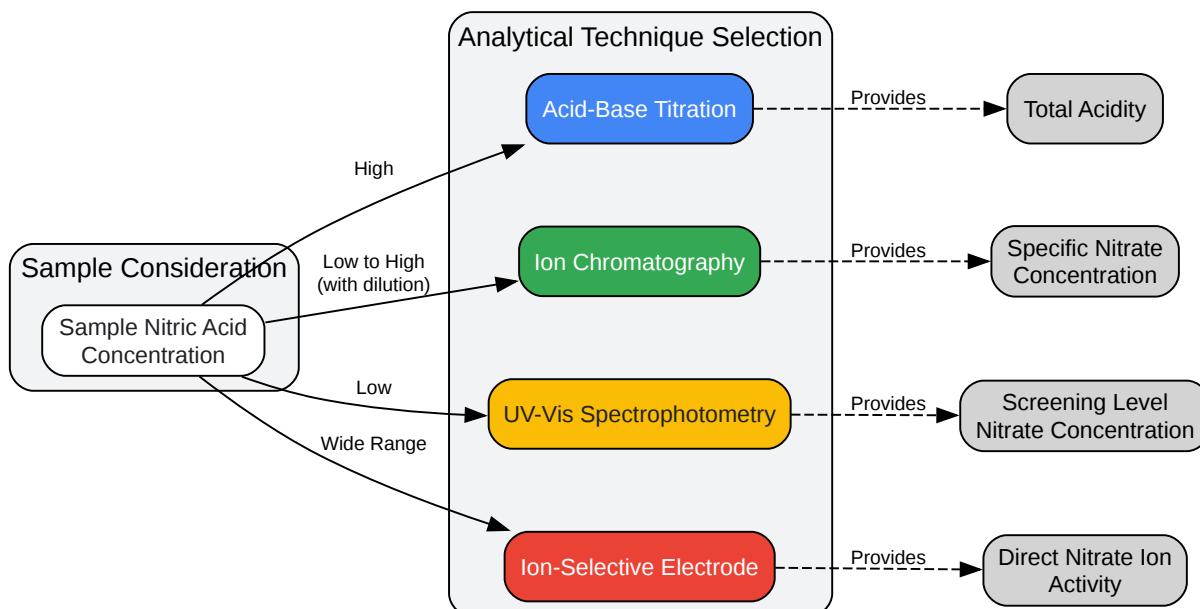
- **Nitric acid** solution (sample)
- Nitrate standard solutions
- Ionic Strength Adjustor (ISA) solution (e.g., 2 M  $(\text{NH}_4)_2\text{SO}_4$ )
- Nitrate combination ion-selective electrode
- pH/ISE meter
- Magnetic stirrer and stir bar
- Beakers

Procedure:

- Electrode Preparation: Prepare the nitrate ISE according to the manufacturer's instructions. This may involve filling with an internal solution and conditioning the electrode by soaking it in a standard nitrate solution.<sup>[1]</sup>
- Instrument Setup: Connect the ISE to a pH/ISE meter and set the meter to measure in millivolts (mV).

- Standard Preparation: Prepare a series of nitrate standard solutions that bracket the expected concentration of the sample. For each 50 mL of standard, add 1 mL of ISA solution.  
[\[6\]](#)
- Calibration: Starting with the most dilute standard, place the beaker on a magnetic stirrer and immerse the electrode tip in the solution. Stir at a constant rate. When the reading stabilizes, record the mV value. Rinse the electrode with deionized water and blot dry between each standard measurement. Plot the mV readings of the standards against the logarithm of their concentrations to create a calibration curve.
- Sample Preparation: Take a known volume of the sample (e.g., 50 mL) and add the same proportion of ISA solution as used for the standards (e.g., 1 mL).
- Sample Measurement: Immerse the electrode in the prepared sample, stir, and record the stable mV reading.
- Calculation: Use the calibration curve to determine the nitrate concentration in the sample.

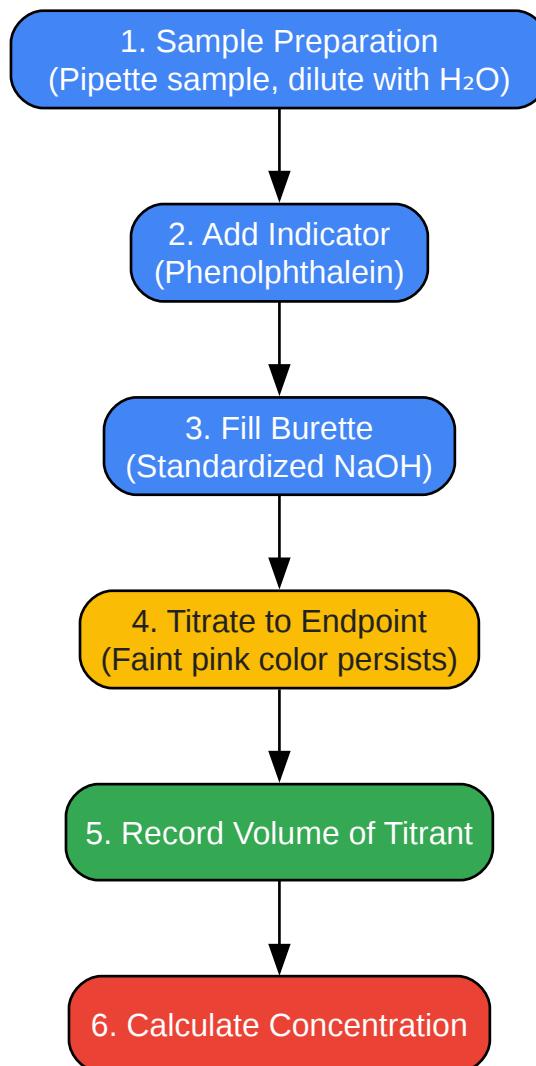
## Quantitative Data Summary


The following table summarizes the typical performance characteristics of the described analytical techniques for **nitric acid/nitrate** determination.

| Analytical Technique     | Typical Concentration Range     | Accuracy (% Recovery)    | Precision (% RSD)  | Limit of Detection (LOD)                                                                      | Key Advantages                                                                             | Key Disadvantages                                                                        |
|--------------------------|---------------------------------|--------------------------|--------------------|-----------------------------------------------------------------------------------------------|--------------------------------------------------------------------------------------------|------------------------------------------------------------------------------------------|
| Acid-Base Titration      | ~50% to 70% <sup>[4]</sup>      | >99% <sup>[4]</sup>      | <1% <sup>[4]</sup> | High                                                                                          | Simple, inexpensive, high precision for concentrated samples. <sup>[4]</sup>               | Not selective, interference from other acids/base s. <sup>[4]</sup>                      |
| Ion Chromatography       | µg/L to mg/L <sup>[5][11]</sup> | 95 - 106% <sup>[5]</sup> | <5%                | 0.8 µg/L (for NO <sub>2</sub> <sup>-</sup> ) and 1.6 µg/L (for NO <sub>3</sub> <sup>-</sup> ) | High sensitivity and selectivity, simultaneous analysis of multiple anions. <sup>[5]</sup> | Higher equipment cost, requires sample dilution for concentrated samples. <sup>[5]</sup> |
| UV-Vis Spectrophotometry | 0.1 to 10 mg/L (as N)           | 97 - 100%                | <2%                | ~0.04 mg/L (as N)                                                                             | Rapid, simple, good for screening.                                                         | Prone to interference from organic matter and other UV-absorbing species. <sup>[7]</sup> |
| Electrochemical (ISE)    | 10 <sup>-5</sup> to 0.1 M       | Varies with calibration  | ~2%                | ~10 <sup>-6</sup> M                                                                           | Fast, portable, suitable for on-site measurements.                                         | Susceptible to interference from other ions, requires                                    |

frequent  
calibration.  
[\[5\]](#)[\[11\]](#)

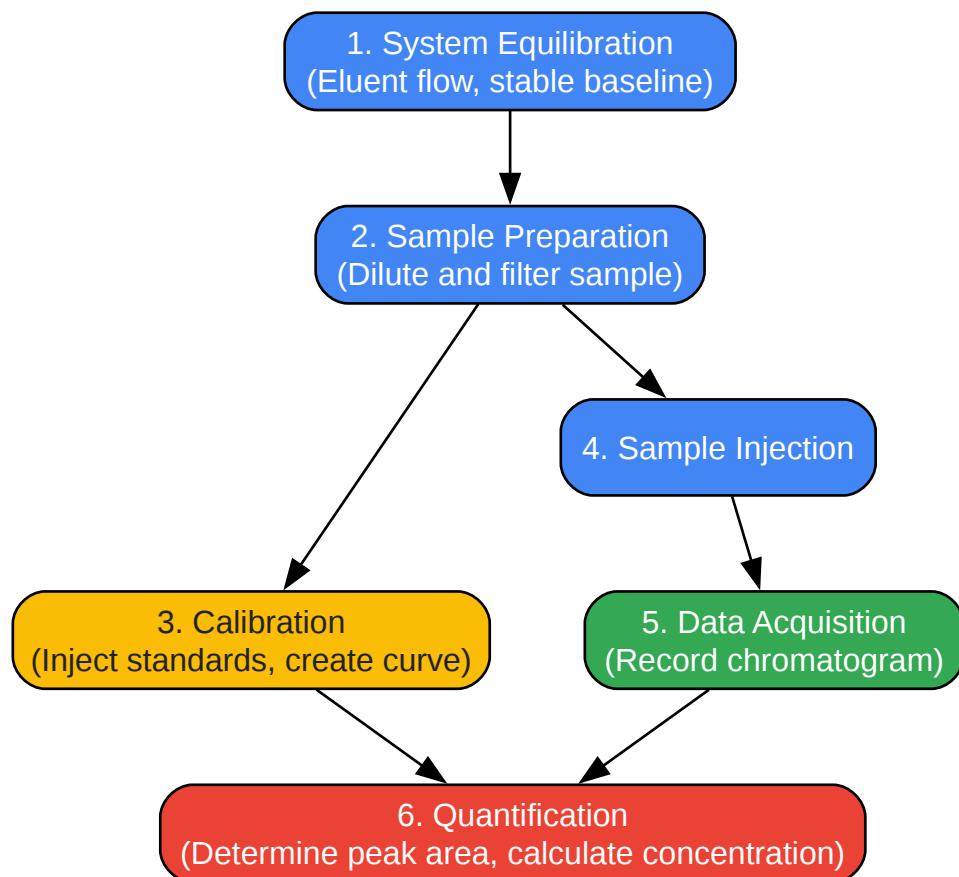
## Visualizations


### Logical Relationship of Analytical Techniques



[Click to download full resolution via product page](#)

Caption: Selection guide for analytical techniques based on sample concentration.


### Experimental Workflow: Acid-Base Titration



[Click to download full resolution via product page](#)

Caption: Step-by-step workflow for **nitric acid** titration.

## Experimental Workflow: Ion Chromatography



[Click to download full resolution via product page](#)

Caption: General workflow for **nitric acid** analysis by ion chromatography.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. vernier.com [vernier.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Nitric acid (HNO<sub>3</sub>) - analysis - Analytice [analytice.com]
- 4. A Comparison of Different Approaches to Quantify Nitric Oxide Release from NO-Releasing Materials in Relevant Biological Media [mdpi.com]

- 5. metrohm.com [metrohm.com]
- 6. jcast.fresnostate.edu [jcast.fresnostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. encyclopedia.pub [encyclopedia.pub]
- 9. researchgate.net [researchgate.net]
- 10. documentation.hannainst.com [documentation.hannainst.com]
- 11. assets.dwyeromega.com [assets.dwyeromega.com]
- To cite this document: BenchChem. [Determining Nitric Acid Concentration: A Guide to Analytical Techniques]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b089290#analytical-techniques-for-determining-nitric-acid-concentration>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)